Milvexian

Factor XIa inhibition Binding affinity Serine protease

Milvexian (BMS-986177/JNJ-70033093) is the only oral, reversible, active-site Factor XIa inhibitor in Phase 3 trials with a published Ki of 0.11 nM for human FXIa—approximately 400-fold selectivity over plasma kallikrein. For preclinical oral-dosing thrombosis models requiring a wide therapeutic window, or translational studies comparing FXIa inhibition to Factor Xa inhibition (e.g., vs. apixaban in the LIBREXIA AF trial framework). Refer to the provided data on oral bioavailability (54–58%), half-life (~12 h), and exposure adjustments in renal/hepatic impairment.

Molecular Formula C28H23Cl2F2N9O2
Molecular Weight 626.4 g/mol
CAS No. 1802425-99-5
Cat. No. B3324122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilvexian
CAS1802425-99-5
Molecular FormulaC28H23Cl2F2N9O2
Molecular Weight626.4 g/mol
Structural Identifiers
SMILESCC1CCCC(C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl
InChIInChI=1S/C28H23Cl2F2N9O2/c1-15-3-2-4-23(20-9-16(7-8-33-20)26-21(36-27(15)43)12-35-41(26)28(31)32)39-14-34-19(11-25(39)42)18-10-17(29)5-6-22(18)40-13-24(30)37-38-40/h5-15,23,28H,2-4H2,1H3,(H,36,43)/t15-,23+/m1/s1
InChIKeyFSWFYCYPTDLKON-CMJOXMDJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Milvexian (CAS 1802425-99-5) Procurement Guide: High-Affinity Oral Factor XIa Inhibitor for Thrombosis Research


Milvexian (BMS-986177/JNJ-70033093) is an orally bioavailable, reversible, direct small-molecule inhibitor of factor XIa (FXIa), currently in Phase 2 and Phase 3 clinical development for the prevention and treatment of thromboembolic disorders [1]. As a macrocyclic compound containing a pyrazole P2' moiety (molecular formula C28H23Cl2F2N9O2), milvexian was optimized for pharmacokinetic properties, free fraction, and solubility to enable oral administration [2].

Why Milvexian Cannot Be Substituted with Other Factor XIa Inhibitors or Conventional Anticoagulants


Factor XIa inhibitors are not interchangeable due to fundamental differences in binding affinity, selectivity profile, oral bioavailability, and target engagement. Milvexian exhibits a Ki of 0.11 nM for human FXIa, which is approximately 400-fold selective over plasma kallikrein (Ki = 44 nM) and >245,000-fold selective over factor IXa (Ki >27,000 nM) [1]. Its oral bioavailability of approximately 54-58% at 25-200 mg doses and terminal half-life of approximately 12 hours in healthy adults are distinct from other FXIa inhibitors [2]. Furthermore, milvexian is a reversible, active-site inhibitor rather than an allosteric inhibitor or antisense oligonucleotide, meaning its pharmacodynamic profile and reversibility characteristics cannot be assumed across the class [3]. Substitution without direct comparative data would introduce uncontrolled variability in potency, pharmacokinetics, and selectivity.

Milvexian (CAS 1802425-99-5) Quantitative Differentiation Evidence: Comparator-Based Data


Factor XIa Binding Affinity: Milvexian Ki = 0.11 nM vs. Class Comparators

Milvexian inhibits human factor XIa with a Ki of 0.11 nM. This binding affinity can be compared to the clinically evaluated FXIa inhibitor asundexian, which has a reported Ki of 1.0 nM for human FXIa in published preclinical characterization [1]. Milvexian exhibits approximately 9-fold higher binding affinity (lower Ki) for the human FXIa target relative to asundexian based on cross-study comparison of published Ki values [1][2].

Factor XIa inhibition Binding affinity Serine protease Anticoagulant potency

Serine Protease Selectivity Profile: Milvexian vs. Coagulation Cascade Enzymes

Milvexian was evaluated against a comprehensive panel of 17 serine proteases relevant to coagulation and inflammation. The compound demonstrated >245,000-fold selectivity for FXIa over factor IXa (Ki >27,000 nM) and >118,000-fold selectivity over factor Xa (Ki >13,000 nM). Selectivity over plasma kallikrein was 400-fold (Ki = 44 nM) and over thrombin was approximately 10,900-fold (Ki = 1200 nM) [1]. This selectivity profile is derived from a standardized panel and provides a quantitative benchmark for off-target risk assessment relative to other serine protease inhibitors.

Selectivity profiling Off-target activity Serine protease panel Coagulation cascade

Human Oral Bioavailability: Milvexian 54-58% vs. Solution Reference

Milvexian administered as a 25 mg or 200 mg spray-dried dispersion (SDD) tablet under fasted conditions in healthy adults demonstrated absolute oral bioavailability (F) of 58.2% (95% CI: 52.8-70.7) and 54.2% (95% CI: 48.9-63.7), respectively, determined using an intravenous 14C-labeled microtracer as the reference standard [1]. Terminal half-life was 14.5 ± 4.10 hours for the 25 mg dose and 14.3 ± 4.08 hours for the 200 mg dose [1].

Oral bioavailability Pharmacokinetics Drug absorption Formulation

Postoperative VTE Prevention: Milvexian vs. Enoxaparin in Knee Arthroplasty

In a Phase 2 dose-finding study (AXIOMATIC-TKR) of patients undergoing elective total knee arthroplasty, milvexian administered postoperatively demonstrated a dose-proportional reduction in venous thromboembolism (VTE) incidence compared to enoxaparin 40 mg once daily, with a lower incidence of clinically relevant bleeding across all milvexian doses studied [1]. Specifically, milvexian 200 mg twice daily achieved a VTE incidence of approximately 8% versus enoxaparin at approximately 21%, representing a relative risk reduction of approximately 62% [1].

Venous thromboembolism Knee arthroplasty Thromboprophylaxis Clinical efficacy

Renal Impairment Pharmacokinetics: Milvexian Half-Life Increase of 29-30% in Moderate/Severe Renal Impairment vs. Normal Function

In an open-label, parallel-group study, participants with moderate renal impairment (eGFR 30-59 mL/min/1.73 m²) receiving a single 60 mg oral dose of milvexian exhibited a half-life of 18.0 hours, compared to 13.8 hours in participants with normal renal function (eGFR ≥90 mL/min/1.73 m²). Participants with severe renal impairment (eGFR <30 mL/min/1.73 m²) showed a half-life of 17.7 hours [1]. Area under the curve (AUC) increased by 41% and 54% for participants with eGFR values of 30 and 15 mL/min/1.73 m², respectively, relative to normal renal function [1].

Renal impairment Pharmacokinetics Drug clearance Patient stratification

Milvexian (CAS 1802425-99-5) Recommended Research and Procurement Application Scenarios


Preclinical Arterial and Venous Thrombosis Model Studies Requiring Oral Dosing

Milvexian is suitable for in vivo thrombosis research in rodent and rabbit models where oral administration is required and where maintaining a wide therapeutic window is critical. In rabbit arteriovenous shunt models of venous thrombosis, milvexian demonstrated dose-dependent preservation of carotid blood flow and reduction in thrombus weight without increasing bleeding time, even when co-administered with aspirin [1]. Procurement is recommended for studies evaluating FXIa inhibition in preclinical thrombosis models with oral dosing requirements [1].

Stroke Prevention Research in Combination with Antiplatelet Therapy

Milvexian is indicated for research investigating secondary stroke prevention in the context of dual antiplatelet therapy (aspirin plus clopidogrel). The Phase 2 AXIOMATIC-SSP trial (NCT03766581) evaluated milvexian added to standard antiplatelet therapy in 2,366 participants with recent ischemic stroke or TIA. Although the trial did not meet its primary dose-response endpoint for composite ischemic events, it demonstrated no increase in major bleeding across all five milvexian dosing regimens (25 mg QD to 200 mg BID) compared to placebo plus antiplatelet therapy [2]. This supports procurement for studies where bleeding risk minimization in combination regimens is a primary consideration [2].

Head-to-Head Comparator Studies with Apixaban in Atrial Fibrillation Models

For research programs comparing FXIa inhibition to direct Factor Xa inhibition, milvexian is the lead oral FXIa inhibitor being evaluated head-to-head against apixaban in the ongoing Phase 3 LIBREXIA AF trial (NCT05757869) involving approximately 15,500 participants with atrial fibrillation [1]. The trial is designed to test non-inferiority for stroke prevention and superiority for bleeding reduction. Procurement of milvexian alongside apixaban is recommended for preclinical or translational studies seeking to model this clinically validated comparative framework [1].

Pharmacokinetic Studies in Renal or Hepatic Impairment Models

Milvexian has been characterized for pharmacokinetic changes in participants with moderate to severe renal impairment, showing modest increases in exposure (41-54% AUC increase) and half-life extension (29-30% increase) [1]. Additionally, the compound has been evaluated in mild to moderate hepatic impairment with favorable tolerability [2]. Milvexian is therefore appropriate for procurement in studies modeling impaired clearance states, with available reference data for exposure normalization [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milvexian

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.